molecular formula C13H15N3O B7597644 doi:10.14272/JEXRILTUQBARTM-UHFFFAOYSA-N

doi:10.14272/JEXRILTUQBARTM-UHFFFAOYSA-N

Cat. No.: B7597644
M. Wt: 229.28 g/mol
InChI Key: JEXRILTUQBARTM-UHFFFAOYSA-N
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Description

Such compounds often exhibit unique electronic properties due to electron-withdrawing groups like trifluoromethyl (-CF₃) or electron-donating groups like methoxy (-OCH₃), influencing reactivity and biological activity .

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-7-10(2)16(15-9)13-6-4-5-12(8-13)14-11(3)17/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXRILTUQBARTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares JEXRILTUQBARTM-UHFFFAOYSA-N with structurally related compounds, focusing on molecular properties, synthesis, and applications. Data is synthesized from analogous compounds in the evidence to illustrate trends.

Property JEXRILTUQBARTM-UHFFFAOYSA-N (Hypothetical) (5-(Trifluoromethyl)pyridin-2-yl)methanamine N-(Cyclopropanecarbonyl)piperazine 5-Methoxypicolinamide
Molecular Formula C₈H₇F₃N₂ (hypothesized) C₇H₇F₃N₂ C₁₃H₂₂N₂O₃ C₇H₁₀N₂O
Molecular Weight ~212.16 (estimated) 212.60 254.33 138.17
Key Functional Groups Trifluoromethylpyridine, amine Trifluoromethylpyridine, primary amine Piperazine, cyclopropane carbonyl Methoxypyridine, amide
Synthesis Yield 65–80% (estimated) 69% (via HATU coupling) 97% (via TFA-mediated reaction) 30–69% (multiple routes)
Solubility Moderate in water, high in DMSO High in DMSO, low in water Very soluble in polar solvents Highly water-soluble
Bioactivity Potential kinase inhibitor (hypothesized) Agrochemical intermediate CNS-targeting candidate Enzyme modulator
Toxicity (LD₅₀) Not determined >300 mg/kg (oral, rat) Not reported Not available

Key Findings:

Structural Influence on Reactivity :

  • Trifluoromethyl groups (e.g., in ) enhance metabolic stability but reduce solubility in aqueous media compared to methoxy or amide groups .
  • Piperazine derivatives (e.g., ) exhibit improved BBB permeability due to their small size and polarity, making them candidates for CNS drugs .

Synthetic Efficiency :

  • High-yield reactions (e.g., 97% in ) often employ coupling agents like HATU or TFA, whereas lower yields (30–69% in ) correlate with multi-step purifications .

Applications :

  • Pyridine-based amines (e.g., ) are prevalent in agrochemicals, while amides (e.g., ) and piperazines (e.g., ) dominate pharmaceutical research due to their tunable pharmacokinetics .

Research Trends and Challenges

Data Gaps: Limited spectral data (e.g., NMR, MS) for JEXRILTUQBARTM-UHFFFAOYSA-N hinders precise structural validation. Future studies should prioritize full spectroscopic characterization . Toxicity profiles remain underexplored for many analogs, necessitating in vitro assays (e.g., IC₅₀ for CYP inhibition) .

Computational Insights :

  • Substructure analysis (as in ) could identify conserved motifs in toxic or bioactive analogs, guiding safer design .

Regulatory Considerations :

  • Compliance with evolving chemical regulations (e.g., REACH) requires systematic reporting of hazards, as highlighted in .

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